molecular formula C16H23NO2 B6638089 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide

Cat. No.: B6638089
M. Wt: 261.36 g/mol
InChI Key: PMPFLDQZBNYYSA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is an organic compound that belongs to the class of amides This compound features a unique structure with an indane moiety, which consists of a cyclopentane fused to a benzene ring, and a pentanamide side chain

Properties

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-10(2)11(3)16(19)17-15-13-8-6-5-7-12(13)9-14(15)18/h5-8,10-11,14-15,18H,4,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFLDQZBNYYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutanal, under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or potassium permanganate.

    Amidation Reaction: The final step involves the reaction of the hydroxy-indane intermediate with 2,3-dimethylpentanoyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide involves its interaction with specific molecular targets. The hydroxy group and the amide moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The indane structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-3-carboxamide: Shares the indane moiety but differs in the side chain structure.

    (2R)-N~4~-hydroxy-2-(3-hydroxybenzyl)-N~1~-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide: Contains a similar hydroxy-indane structure but with different substituents.

Uniqueness

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2,3-dimethylpentanamide is unique due to its specific combination of the indane moiety and the 2,3-dimethylpentanamide side chain

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